

3-cyclopropyl-2-fluoropyridine CAS number and properties

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Compound of Interest

Compound Name: 3-Cyclopropyl-2-fluoropyridine

Cat. No.: B577588

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Technical Guide: 3-Cyclopropyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a fluorine atom, and a cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to larger molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

3-Cyclopropyl-2-fluoropyridine is a colorless to light yellow liquid at room temperature.^[1] The presence of the fluorine atom and the cyclopropyl group influences its polarity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel drug candidates.^[2]

Table 1: Physical and Chemical Properties of **3-Cyclopropyl-2-fluoropyridine**

Property	Value	Source
CAS Number	1227177-68-5	[1][2]
Molecular Formula	C ₈ H ₈ FN	[2]
Molecular Weight	137.15 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point (Predicted)	187.1 ± 28.0 °C	[1]
Density (Predicted)	1.194 ± 0.06 g/cm ³	[1]
pKa (Predicted)	-0.06 ± 0.10	[1]
Storage	Room temperature, in a dry, sealed container	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **3-cyclopropyl-2-fluoropyridine**. While specific spectra for this compound are not readily available in public databases, the expected spectral features can be inferred from related structures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclopropyl group. The fluorine atom will cause splitting of adjacent proton signals.
 - ¹³C NMR: The spectrum will display distinct peaks for the eight carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
 - ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

- **Infrared (IR) Spectroscopy:** The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-F stretching band.
- **Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak (M+) at m/z 137, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group or rearrangements of the pyridine ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-cyclopropyl-2-fluoropyridine** is not publicly available. However, based on the safety information for structurally related fluorinated pyridines, caution should be exercised when handling this compound.

General Safety Precautions:

- **Engineering Controls:** Work in a well-ventilated area, preferably in a fume hood.
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear safety glasses with side-shields or chemical goggles.
 - **Skin Protection:** Wear chemically resistant gloves (e.g., nitrile rubber).
 - **Respiratory Protection:** If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

Known Hazards of Structurally Similar Compounds:

- **Flammability:** Many fluorinated pyridines are flammable liquids.
- **Toxicity:** May be harmful if swallowed, in contact with skin, or if inhaled.
- **Irritation:** Can cause skin, eye, and respiratory irritation.

Role in Drug Discovery and Development

3-Cyclopropyl-2-fluoropyridine is a valuable intermediate in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for cancer therapy.[2]

Kinase Inhibition

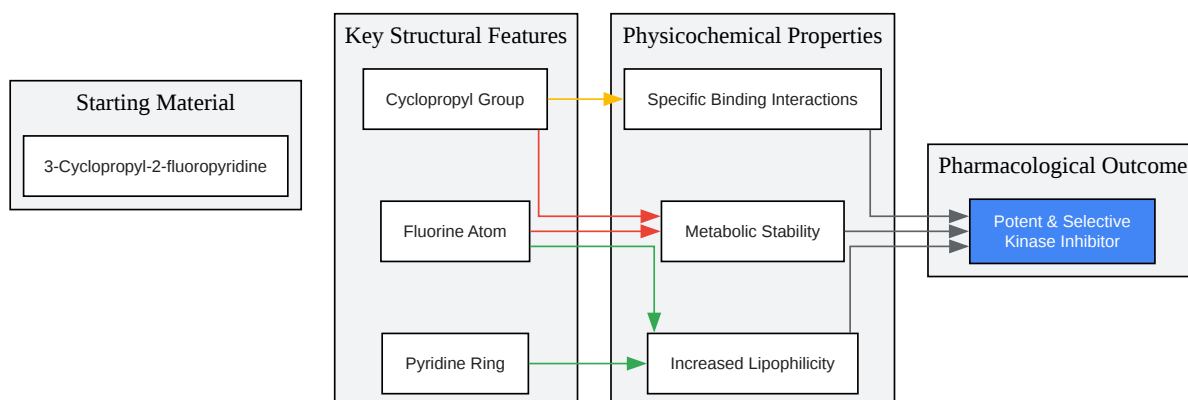
Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a class of targeted therapies that block the activity of specific kinases, thereby interfering with cancer cell growth, proliferation, and survival.

The incorporation of the **3-cyclopropyl-2-fluoropyridine** moiety into a drug candidate can offer several advantages:

- **Enhanced Binding Affinity:** The cyclopropyl group can fit into specific hydrophobic pockets of the kinase active site, leading to increased binding affinity and potency.
- **Improved Metabolic Stability:** The cyclopropyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.
- **Increased Lipophilicity and Membrane Permeability:** The fluorinated pyridine ring contributes to increased lipophilicity, which can enhance the ability of the drug to cross cell membranes and reach its target.[2]

Logical Relationship in Kinase Inhibitor Design

The following diagram illustrates the logical relationship between the structural features of **3-cyclopropyl-2-fluoropyridine** and its application in the design of kinase inhibitors.



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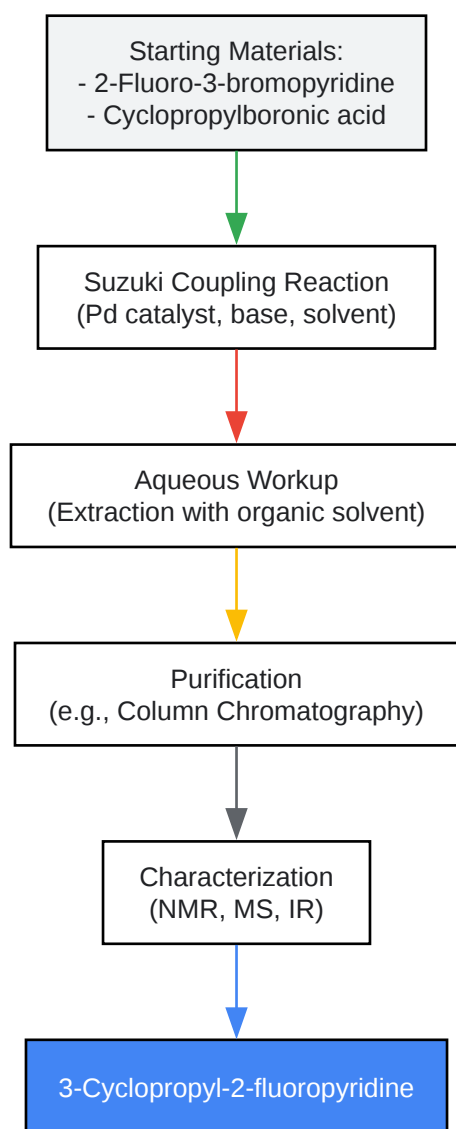
Caption: Logical flow from the structural features of **3-cyclopropyl-2-fluoropyridine** to its utility in kinase inhibitor design.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-cyclopropyl-2-fluoropyridine** is not readily available in the public domain, a general synthetic approach can be outlined based on common organic chemistry reactions. One plausible route would involve the Suzuki coupling of a cyclopropylboronic acid derivative with a suitable 2-fluoro-3-halopyridine.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a potential workflow for the synthesis of **3-cyclopropyl-2-fluoropyridine**.



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Caption: A potential synthetic workflow for the preparation of **3-cyclopropyl-2-fluoropyridine**.

Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions, including the choice of catalyst, base, solvent, temperature, and reaction time, would require optimization. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions in place.

Conclusion

3-Cyclopropyl-2-fluoropyridine is a valuable and versatile building block in modern drug discovery. Its unique combination of structural motifs provides a powerful tool for medicinal

chemists to fine-tune the properties of drug candidates, particularly in the development of next-generation kinase inhibitors. Further research into the synthesis and applications of this compound is likely to yield novel therapeutics with improved efficacy and safety profiles.

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References

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- 2. 3-Cyclopropyl-2-fluoropyridine [myskinrecipes.com]
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